6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one
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Overview
Description
6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperidinylmethyl-substituted molecules. Examples include:
- 6-hydroxy-7-[(4-methyl-1-piperidinyl)methyl]-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one
- 7-hydroxy-4-methyl coumarin derivatives .
Uniqueness
What sets 6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2E)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24N2O3/c1-14-5-8-24(9-6-14)13-17-18(25)10-15(2)20-21(26)19(27-22(17)20)11-16-4-3-7-23-12-16/h3-4,7,10-12,14,25H,5-6,8-9,13H2,1-2H3/b19-11+ |
InChI Key |
ORDXGXKFAFMEQL-YBFXNURJSA-N |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C/C4=CN=CC=C4)/C3=O)C)O |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O |
Origin of Product |
United States |
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